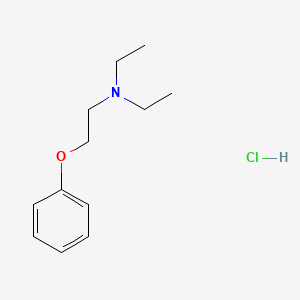

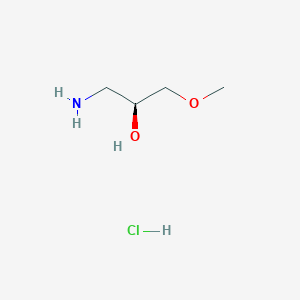

![molecular formula C13H11N3S B2948001 (Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline CAS No. 900135-54-8](/img/structure/B2948001.png)

(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . These compounds are heterocycles containing sulphur and nitrogen atoms in the core structure . They have been found to possess remarkable pharmacological properties .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the use of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as starting materials . The precursor pyrimidine derivatives are prepared by Biginelli reaction of pentan-2,4-dione, thiourea, and an appropriate aromatic aldehyde in the presence of an ionic liquid . They are then reacted with ethyl bromoacetate in a sequence involving condensation/cyclization reaction to give the corresponding thiazolopyrimidines .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines was determined by NMR and IR spectroscopy . The structure of these compounds can be influenced by the substituents attached to the thiazolo[3,2-a]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidines include the Biginelli reaction and a condensation/cyclization reaction . The Biginelli reaction is a three-component coupling reaction that produces dihydropyrimidinones . The condensation/cyclization reaction involves the reaction of the precursor pyrimidine derivatives with ethyl bromoacetate .科学研究应用

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activities. Their structural similarity to purine allows them to bind effectively to biological targets, which is crucial in the design of anticancer drugs. The active methylene group present in these compounds is highly reactive, making it an attractive center for functionalization to optimize ligand-target interaction .

Antibacterial and Anti-inflammatory Properties

These derivatives also exhibit significant antibacterial and anti-inflammatory properties. This makes them promising candidates for the development of new antibiotics and anti-inflammatory medications, addressing the growing concern of antibiotic resistance .

Synthesis of N-Fused Heterocyclic Compounds

A five-component cascade reaction has been developed to synthesize N-fused heterocyclic compounds, including thiazolo[3,2-a]pyridine derivatives. These compounds have a wide spectrum of biological activities, which can be utilized in the development of various pharmacological agents .

Pharmacological Activities

Thiazolo[3,2-a]pyridines are known for their notable antibacterial and antifungal activities. They also show potential as beta-amyloid production inhibitors, CDK2-cyclin A inhibitors, and muscle relaxants, among other uses. This versatility makes them valuable for chemotherapy of various cancers, including leukemia, lung cancer, and melanoma .

5-HT2A Receptor Antagonists

Novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists. These compounds could play a role in treating various psychiatric and neurological disorders by modulating serotonin receptors .

Alzheimer’s Disease Research

Compounds with the thiazolo[3,2-a]pyrimidin-5-one structure have been studied for their potential use in Alzheimer’s disease research. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer’s disease symptoms .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Mode of Action

It’s worth noting that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Biochemical Pathways

Compounds with similar structures have been shown to have significant effects on various biochemical pathways due to their high reactivity towards various electrophilic reagents .

属性

IUPAC Name |

7-methyl-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-9-12(15-11-5-3-2-4-6-11)16-7-8-17-13(16)14-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPBQRNTVWLARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C2)N3C=CSC3=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)

![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)